Triethylphosphine sulfide
Overview
Description
Triethylphosphine sulfide is an organophosphorus compound with the chemical formula C₆H₁₅PS. It is a colorless solid that is soluble in various organic solvents. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Triethylphosphine sulfide, like its close relative triphenylphosphine sulfide, is an organophosphorus compound
Mode of Action
Triphenylphosphine sulfide is known to be weakly nucleophilic at the sulfur atom . This suggests that this compound may also interact with its targets through nucleophilic attack, leading to changes in the target’s structure and function.
Biochemical Pathways
For example, they can participate in the global sulfur cycle through microbial dissimilatory sulfur metabolism
Pharmacokinetics
The related compound triphenylphosphine sulfide can be synthesized rapidly in a solvent , suggesting that this compound may also have good solubility, which could impact its bioavailability.
Result of Action
Organophosphorus compounds are generally known to have a wide array of applications, ranging from medicinal chemistry to ligands and organic semiconductors . This suggests that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the synthesis of triphenylphosphine sulfide from sulfur and triphenylphosphine is known to occur very rapidly at room temperature in a sufficient amount of solvent . This suggests that the action of this compound may also be influenced by factors such as temperature and solvent conditions.
Biochemical Analysis
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Triethylphosphine sulfide is not well-established. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylphosphine sulfide can be synthesized through the reaction of triethylphosphine with elemental sulfur. The reaction typically occurs at room temperature and requires a stoichiometric amount of sulfur. The reaction is rapid and can be completed in less than a minute in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Triethylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triethylphosphine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Triethylphosphine oxide.
Reduction: Triethylphosphine.
Substitution: Various substituted phosphine derivatives
Scientific Research Applications
Triethylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including catalysts and polymers
Comparison with Similar Compounds
Triphenylphosphine sulfide: Another organophosphorus compound with similar properties but different structural characteristics.
Triethylphosphine oxide: The oxidized form of triethylphosphine sulfide.
Phosphine sulfides: A broader class of compounds that include various derivatives of phosphines with sulfur.
Uniqueness: this compound is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
triethyl(sulfanylidene)-λ5-phosphane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNQHMJTIHJURG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190802 | |
Record name | Erabutoxin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597-51-3, 37357-76-9 | |
Record name | Triethylphosphine sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=597-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erabutoxin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037357769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triethylphosphine sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Erabutoxin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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